REACTION_CXSMILES
|
[CH3:1][C:2]([NH:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([OH:13])[CH:6]=1)=[O:3].[C:14](=O)([O-])[O-].[K+].[K+].CI>CC(C)=O>[CH3:1][C:2]([NH:4][C:5]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[C:7]([O:13][CH3:14])[CH:6]=1)=[O:3] |f:1.2.3|
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1Cl)Cl)O
|
Name
|
|
Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for approximately 18 hours
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |